molecular formula C4H10ClNS B1383027 Thietan-3-ylmethanamine hydrochloride CAS No. 1523606-32-7

Thietan-3-ylmethanamine hydrochloride

Cat. No. B1383027
CAS RN: 1523606-32-7
M. Wt: 139.65 g/mol
InChI Key: FCOJQEBYDJMTKJ-UHFFFAOYSA-N
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Description

Thietan-3-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1523606-32-7 . It is often used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular weight of Thietan-3-ylmethanamine hydrochloride is 139.65 . The InChI code for this compound is 1S/C4H9NS.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H .


Physical And Chemical Properties Analysis

Thietan-3-ylmethanamine hydrochloride is a powder . The melting point of this compound is between 176-180 degrees Celsius .

Scientific Research Applications

1. Biopharmaceutical Studies

Thietan-3-ylmethanamine hydrochloride is used in the biopharmaceutical study of injectable dosage forms. For instance, a study analyzed the pharmacokinetic parameters of an antiplatelet drug containing this compound, determining a relative bioavailability coefficient of 0.97 (Smirnova et al., 2021).

2. Ophthalmology Applications

This compound has been instrumental in developing new ophthalmic drugs. Research indicates its effectiveness in treating corneal burns, leading to decreased conjunctival hyperemia and rapid corneal edema resorption. It has shown high wound healing efficacy in animal studies (Gabdrakhmanova et al., 2021).

3. Synthesis and Properties

Thietanes like Thietan-3-ylmethanamine hydrochloride play a crucial role in pharmaceutical synthesis. They are key in the structural motifs of biological compounds and serve as intermediates in organic synthesis. Recent methods provide new strategies for efficiently preparing thietanes and their derivatives (Xu, 2020).

4. Antidepressant Activity

Another study focused on synthesizing derivatives of this compound to evaluate antidepressant activities. It was found that these derivatives show significant antidepressant activity in animal models, highlighting the potential of Thietan-3-ylmethanamine hydrochloride in developing new antidepressants (Khaliullin et al., 2017).

5. Wound Healing Effect

Further research on ophthalmic drug films containing Thietan-3-ylmethanamine hydrochloride demonstrated its wound-healing effects on the cornea. This includes improved trophics, stimulated regeneration in damaged tissues, and faster healing in thermal burns (Gabdrakhmanova et al., 2019).

Safety and Hazards

Thietan-3-ylmethanamine hydrochloride is classified under GHS07 for safety . The hazard statements associated with this compound include H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

thietan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOJQEBYDJMTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietan-3-ylmethanamine hydrochloride

CAS RN

1523606-32-7
Record name 3-Thietanemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (thietan-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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